molecular formula C11H8F3NO2S B2574065 Methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 2416243-35-9

Methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2574065
CAS No.: 2416243-35-9
M. Wt: 275.25
InChI Key: WZZNSHLYKJRYKU-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. It is of interest in various fields including medicinal chemistry and materials science due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions

    Formation of Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a sulfur-containing reagent under acidic or basic conditions.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.

    Esterification: The carboxylate group can be esterified using methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely be optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques to improve reaction efficiency and safety, especially when handling reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates, making this compound a valuable scaffold for drug design and development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism by which Methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets by increasing lipophilicity and improving metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate

Uniqueness

Compared to similar compounds, Methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group is particularly significant, as it imparts unique properties that can be leveraged in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S/c1-5-7-3-6(11(12,13)14)4-15-9(7)18-8(5)10(16)17-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZNSHLYKJRYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=N2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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